molecular formula C19H22N2O3S B2580546 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide CAS No. 899994-21-9

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B2580546
CAS No.: 899994-21-9
M. Wt: 358.46
InChI Key: HMVXMRURGVAIEC-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 1,1-dioxo-1λ⁶,2-thiazinane ring at the 4-position and an N-(4-methylbenzyl) group. The thiazinane ring, a six-membered sulfur-containing heterocycle with two sulfonyl oxygens, contributes to its unique electronic and steric properties. Synthesis involves ring-opening reactions of bicyclic sulfonamides (e.g., 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide) with phenolic nucleophiles, followed by alkylation steps (NaH/CH₃I) to introduce substituents . Its molecular weight (~381.49 g/mol, based on analogs) and lipophilic 4-methylbenzyl group suggest moderate solubility and membrane permeability, suitable for pharmaceutical applications.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-4-6-16(7-5-15)14-20-19(22)17-8-10-18(11-9-17)21-12-2-3-13-25(21,23)24/h4-11H,2-3,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVXMRURGVAIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide typically involves a multi-step reaction process. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The initial step involves the cyclization of a suitable precursor to form the thiazinane ring. This can be achieved by reacting a primary amine with a sulfonyl chloride under basic conditions.

    Introduction of the Benzamide Moiety: The next step involves the acylation of the thiazinane ring with a benzoyl chloride derivative to introduce the benzamide moiety.

    Substitution with 4-Methylphenyl Group: The final step involves the substitution of the benzamide moiety with a 4-methylphenyl group using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzamides.

Scientific Research Applications

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazinane-Based Analogs

BJ06775 : 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-N-[3-(morpholin-4-yl)propyl]benzamide
  • Key Differences : The N-substituent is a morpholinylpropyl group instead of 4-methylbenzyl.
  • Impact: Solubility: The morpholine moiety enhances water solubility due to its polar tertiary amine . Pharmacokinetics: Increased polarity may reduce blood-brain barrier penetration compared to the lipophilic 4-methylbenzyl group.
Compound 35 : 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide
  • Key Differences: Lacks the benzamide core; instead, a bromo-dimethylphenoxy group is attached to the thiazinane.
  • Impact :
    • Reactivity : The electron-withdrawing bromo group increases electrophilicity, making it prone to nucleophilic substitution (e.g., Suzuki coupling) .
    • Applications : Primarily serves as an intermediate for further functionalization .

Benzamide Derivatives with Alternative Heterocycles

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
  • Key Differences: Replaces thiazinane with a thiazolidinone ring containing a dioxo group.
  • Synthesis: Prepared via carbodiimide-mediated coupling (EDC/HOBt), offering high yields but requiring stringent anhydrous conditions .
5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40)
  • Key Differences : Incorporates a ketone at the 3-position of the thiazinane ring.
  • Impact: Tautomerism: The ketone enables keto-enol tautomerism, altering reactivity and hydrogen-bonding capacity . Biological Activity: Potential for dual inhibition mechanisms (e.g., enzyme active sites and allosteric pockets) .

Benzamides with Non-Thiazinane Substituents

4-Bromo-N-(2-nitrophenyl)benzamide
  • Key Differences : Substitutes thiazinane with a nitro group on the benzamide’s phenyl ring.
  • Impact: Electron Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the benzamide and altering metabolic stability . Crystallography: Structural studies (via SHELX) reveal planar geometry, contrasting with the non-planar thiazinane ring in the target compound .
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
  • Key Differences : Features an azide-rich sulfonamide instead of a benzamide-thiazinane system.
  • Impact :
    • Click Chemistry Compatibility : Azide groups enable copper-catalyzed cycloaddition for bioconjugation, a feature absent in the target compound .

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